cis-3-[6-(5-Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-pyridazin-3-yl]-phenol dihydrochloride
Description
cis-3-[6-(5-Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-pyridazin-3-yl]-phenol dihydrochloride is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrrole ring fused with a pyrrolidine ring, a pyridazine ring, and a phenol group, making it a unique and versatile molecule.
Properties
Molecular Formula |
C17H20N4O |
|---|---|
Molecular Weight |
296.37 g/mol |
IUPAC Name |
3-[6-[(3aR,6aS)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyridazin-3-yl]phenol |
InChI |
InChI=1S/C17H20N4O/c1-20-8-13-10-21(11-14(13)9-20)17-6-5-16(18-19-17)12-3-2-4-15(22)7-12/h2-7,13-14,22H,8-11H2,1H3/t13-,14+ |
InChI Key |
YIICYKLHKMEVTE-OKILXGFUSA-N |
Isomeric SMILES |
CN1C[C@@H]2CN(C[C@@H]2C1)C3=NN=C(C=C3)C4=CC(=CC=C4)O |
Canonical SMILES |
CN1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC(=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-[6-(5-Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-pyridazin-3-yl]-phenol dihydrochloride involves multiple steps, including cyclization, ring annulation, and cycloaddition reactions. One common method is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions typically involve the use of catalysts, such as bismuth nitrate pentahydrate, and solvents like dimethyl sulfoxide or tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography, ensures the production of high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
cis-3-[6-(5-Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-pyridazin-3-yl]-phenol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the phenol group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon under hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced pyridazine derivatives.
Substitution: Alkylated or aminated phenol derivatives.
Scientific Research Applications
cis-3-[6-(5-Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-pyridazin-3-yl]-phenol dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of cis-3-[6-(5-Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-pyridazin-3-yl]-phenol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited microbial growth .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: Known for their antimicrobial and kinase inhibitory activities.
Pyrrole derivatives: Widely studied for their diverse biological activities, including anticancer and antibacterial properties
Uniqueness
cis-3-[6-(5-Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-pyridazin-3-yl]-phenol dihydrochloride is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential for multiple scientific applications make it a valuable compound in research and industry.
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